molecular formula C9H11NO2 B032410 Ethyl 4-pyridylacetate CAS No. 54401-85-3

Ethyl 4-pyridylacetate

Cat. No. B032410
CAS RN: 54401-85-3
M. Wt: 165.19 g/mol
InChI Key: QVLJLWHOILVHJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-pyridylacetate and its derivatives can be synthesized through various chemical reactions. One study presents the efficient synthesis of heterocyclic derivatives of ethyl 2-(2-pyridylacetate) containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties. These compounds were confirmed by 1H-NMR, 13C-NMR, and MS methods, with molecular structures of some derivatives further confirmed by X-ray crystallography (Szulczyk et al., 2017). Another approach involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide, leading to the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and related compounds (Dawadi & Lugtenburg, 2011).

Molecular Structure Analysis

The molecular structure of Ethyl 4-pyridylacetate derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography. These studies provide insights into the spatial arrangement of atoms within the molecules and the nature of chemical bonds, essential for understanding the chemical reactivity and properties of these compounds.

Chemical Reactions and Properties

Ethyl 4-pyridylacetate undergoes a range of chemical reactions, contributing to its diverse chemical properties. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003). Acylation reactions have also been reported, providing access to 3-acyltetramic acids, demonstrating the compound's versatility in synthetic chemistry (Jones et al., 1990).

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 4-pyridylacetate and its derivatives are prominent in the field of chemical synthesis and biological activity studies. For instance, a study focused on the synthesis of thirty-six novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), exploring their linkage with various moieties such as thiourea, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole. The synthesized compounds were extensively tested in vitro against microorganisms including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, their cytotoxicity and antiviral activity against HIV-1 were assessed (Szulczyk et al., 2017).

Catalysis in Synthesis

Ethyl 4-pyridylacetate derivatives have also been utilized in catalytic synthesis processes. For example, ethyl 2-methyl-2,3-butadienoate, a derivative, was employed in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields. This process highlights the potential of these compounds in facilitating organic synthesis reactions (Zhu et al., 2003).

Photochemical Applications

In the realm of photochemistry, ethyl 4-pyridylacetate derivatives have been studied for their potential in [2+2] cycloaddition reactions in the solid state. Research on trans-1,2-Bis(4-pyridyl)ethylene, a compound containing a C=C bond, showcased the challenges and implications of orienting molecules for solid-state photochemical reactions. This work underlines the significance of ethyl 4-pyridylacetate derivatives in the field of crystal engineering and photochemistry (Nagarathinam et al., 2008).

Safety And Hazards

Ethyl 4-pyridylacetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)7-8-3-5-10-6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLJLWHOILVHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202797
Record name Ethyl pyridine-4-acetate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-pyridylacetate

CAS RN

54401-85-3
Record name Ethyl 4-pyridineacetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl pyridine-4-acetate
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Record name Ethyl 4-pyridylacetate
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Synthesis routes and methods I

Procedure details

A solution of 4-pyridylacetic acid in 500 ml of anhydrous ethanol containing 75 ml of concentrated sulfuric acid is refluxed 18 hours. The solution is cooled to 0° an neutralized by addition of sodium hydroxide solution and saturated aqueous sodium carbonate. Extraction with ethyl acetate yields on concentration in vacuo ethyl 4-pyridylacetate.
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Synthesis routes and methods II

Procedure details

Thionyl chloride (1.70 ml, 23.0 mmol) was added to a solution of pyridin-4-yl-acetic acid hydrochloride (2.00 g, 11.5 mmol) in EtOH (30 ml) at 0° C. The reaction mixture was heated to reflux for 18 h, then the temperature of the reaction mixture was brought down to room temperature and the volatiles were evaporated in vacuo. The crude reaction mixture was basified with aqueous sodium bicarbonate solution, extracted with ethyl acetate (2×50 ml), washed with water, brine and dried over anhydrous sodium sulfate. After filtration the organic solvent was evaporated and dried to afford 1.50 g (86.2%) of ethyl 2-(pyridin-4-yl)acetate as pale yellow liquid. This was taken as such for the next step.
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